Phosphine oxide, cyclopentyldiisobutyl-

Description

Significance of Organophosphorus Compounds in Modern Chemistry

Organophosphorus compounds, a diverse class of molecules containing a phosphorus-carbon bond, are foundational to numerous areas of modern science and industry. environmentalchemistry.com Their importance stems from the unique properties of the phosphorus atom, including its capacity for variable oxidation states, multivalency, the formation of stable chiral centers, and strong metal-binding affinities. This versatility has established them as indispensable tools across a wide scientific spectrum.

In the realm of medicine, organophosphorus compounds are crucial. psu.edu They are integral to life's biochemistry, with adenosine (B11128) triphosphate (ATP) being a prime example of a natural organophosphate that drives cellular energy processes. psu.edu Synthetic organophosphorus compounds, particularly phosphonates, have been developed as effective drugs with antibacterial, anticancer, and antiviral activities. psu.edu Furthermore, their ability to interact with biological systems has made them valuable in medical imaging and diagnostics. psu.edu

Beyond medicine, these compounds are central to industrial and academic research. They serve as highly effective ligands in homogeneous catalysis, where they can be finely tuned to control the activity and selectivity of metal catalysts. They are also employed as reagents in a multitude of organic synthesis reactions, such as the Wittig reaction, and as flame retardants and plasticizers in materials science. environmentalchemistry.comchemicalbook.com The field continues to expand, with ongoing research into new synthetic methods and applications, cementing the role of organophosphorus chemistry as a vibrant and continually growing area of scientific inquiry. wikipedia.org

The Role of Phosphine (B1218219) Oxides as a Versatile Compound Class

Within the broad family of organophosphorus compounds, phosphine oxides (R₃P=O) represent a particularly stable and versatile subclass. rsc.org Characterized by a tetrahedral phosphorus center double-bonded to an oxygen atom, these compounds are generally prepared through the oxidation of the corresponding tertiary phosphines. rsc.org The phosphorus-oxygen (P=O) bond is notably short and highly polar, a feature that imparts significant chemical stability and makes the oxygen atom a strong hydrogen bond acceptor. rsc.orgacs.org

This polarity is a key attribute exploited in various applications. In medicinal chemistry, the incorporation of a phosphine oxide moiety into a drug candidate can dramatically increase its aqueous solubility and metabolic stability, while reducing lipophilicity. rsc.orgacs.orgontosight.ai A landmark achievement in this area was the FDA approval of brigatinib, an anticancer drug containing a phosphine oxide fragment, which highlighted the potential of this functional group in drug design. acs.org

In addition to their use in pharmaceuticals, phosphine oxides are widely used as ligands in coordination chemistry and homogeneous catalysis. organic-chemistry.org Their strong interaction with metal centers can influence the electronic environment of a catalyst, and they are known to have a labilizing effect on other ligands, which can be crucial in catalytic cycles. organic-chemistry.org Their thermal and chemical stability also makes them suitable for use under a range of reaction conditions. organic-chemistry.org Some phosphine oxides also function as photoinitiators in polymer chemistry. rsc.org The combination of high polarity, stability, and coordinating ability ensures that phosphine oxides remain a valuable and actively studied class of compounds. ontosight.ai

Position of Cyclopentyldiisobutylphosphine Oxide within Contemporary Organophosphorus Research

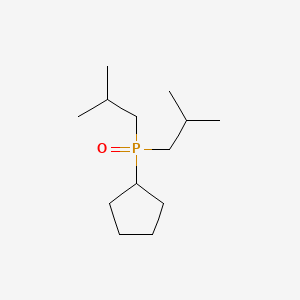

Cyclopentyldiisobutylphosphine oxide is a specific tertiary phosphine oxide with the chemical formula C₁₃H₂₇PO. organic-chemistry.org It features a central phosphorus atom bonded to an oxygen atom, a cyclopentyl group, and two isobutyl groups. organic-chemistry.org While broad research into phosphine oxides is extensive, dedicated studies focusing specifically on cyclopentyldiisobutylphosphine oxide are limited in publicly accessible literature. Its position in the research landscape is therefore best understood by considering its distinct structural features in the context of general phosphine oxide chemistry.

The structure combines a cyclic alkyl group (cyclopentyl) with two branched alkyl groups (isobutyl). This combination of bulky, non-polar alkyl substituents suggests that the compound would be highly soluble in hydrocarbon solvents and other organic media, a desirable property for applications in homogeneous catalysis and solvent extraction. psu.edu Like other trialkylphosphine oxides, it is expected to be a crystalline solid that is stable in air, in contrast to the high air-sensitivity of its parent phosphine. psu.edu

The steric bulk provided by the cyclopentyl and diisobutyl groups is a significant feature. In catalysis, such bulky ligands are often used to create a specific coordination environment around a metal center, which can enhance selectivity in chemical reactions. Therefore, cyclopentyldiisobutylphosphine oxide could potentially serve as a specialized ligand for transition metals. psu.eduorganic-chemistry.org Its primary role in contemporary research would likely be as a reagent or ligand in synthetic chemistry or as a model compound for studying the physical and chemical properties of sterically hindered phosphine oxides.

Table 1: General Properties of Cyclopentyldiisobutylphosphine Oxide

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₂₇PO |

| Molecular Weight | 230.33 g/mol |

| CAS Number | 73986-57-2 wikipedia.org |

| Class | Tertiary Phosphine Oxide rsc.org |

| Structure | Tetrahedral phosphorus center with one cyclopentyl and two isobutyl groups organic-chemistry.org |

| Physical State | Expected to be a crystalline solid at room temperature psu.edu |

| Solubility | Expected to be soluble in organic solvents psu.edu |

| Melting Point | Not available in public literature |

| Boiling Point | Not available in public literature |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Adenosine triphosphate (ATP) |

| Brigatinib |

| Cyclopentyldiisobutylphosphine oxide |

| Phosphine oxide |

| Phosphonate |

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methylpropyl)phosphorylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27OP/c1-11(2)9-15(14,10-12(3)4)13-7-5-6-8-13/h11-13H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKICQGGMNQWFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CP(=O)(CC(C)C)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90995239 | |

| Record name | Cyclopentylbis(2-methylpropyl)oxo-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73986-83-1 | |

| Record name | Phosphine oxide, cyclopentyldiisobutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073986831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentyldiisobutylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentylbis(2-methylpropyl)oxo-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPENTYLDIISOBUTYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ7CMC5N35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Cyclopentyldiisobutylphosphine Oxide

Direct Synthetic Routes to Cyclopentyldiisobutylphosphine Oxide

Direct synthesis of cyclopentyldiisobutylphosphine oxide primarily involves the formation of phosphorus-carbon (P-C) bonds and subsequent oxidation of the precursor phosphine (B1218219). These routes are fundamental in constructing the core structure of the molecule.

The creation of P-C bonds is a critical step in the synthesis of tertiary phosphines and their derivatives, including cyclopentyldiisobutylphosphine oxide. st-andrews.ac.uk A common and effective strategy involves the use of organometallic reagents, such as Grignard reagents or organolithium compounds, which act as nucleophiles attacking a phosphorus electrophile. For instance, the reaction of a diisobutylphosphinyl halide with cyclopentylmagnesium bromide would lead to the formation of the desired P-C bond, yielding the tertiary phosphine.

Another approach involves the deprotonation of primary or secondary phosphines to generate highly nucleophilic phosphide (B1233454) anions. rsc.org These anions can then react with appropriate electrophiles. However, careful control of stoichiometry is crucial to prevent over-alkylation, which would result in the formation of a stable phosphonium (B103445) species. rsc.org The synthesis can also commence from P(V) species, which are advantageous due to their stability in air and water, allowing for benchtop chemistry. rsc.org The resulting phosphine oxide is then reduced in the final step to yield the air-sensitive phosphine. rsc.org

Metal-catalyzed cross-coupling reactions have also emerged as powerful tools for P-C bond formation. nih.govorganic-chemistry.org For example, nickel-catalyzed coupling of benzyl (B1604629) bromide with diphenylphosphine (B32561) chloride has been shown to produce tertiary phosphine oxides. nih.gov Palladium-catalyzed reactions are also widely employed for this purpose. organic-chemistry.org

Once the precursor, cyclopentyldiisobutylphosphine, is synthesized, it is typically oxidized to form the more stable phosphine oxide. wikipedia.org This transformation is often straightforward as tertiary phosphines are susceptible to oxidation. wikipedia.org

Common oxidizing agents for this purpose include:

Molecular Oxygen: Trialkylphosphines can often be oxidized simply by exposure to air. wikipedia.org

Hydrogen Peroxide: A common and effective reagent for the oxidation of less basic phosphines. wikipedia.org

The general reaction for the oxidation of a tertiary phosphine is as follows: R₃P + ½ O₂ → R₃PO

It is important to note that this oxidation is often an unavoidable side reaction when handling tertiary phosphines, and thus, air-free techniques are frequently necessary if the phosphine itself is the desired product. wikipedia.org The resulting phosphine oxides are stable, tetrahedral compounds. wikipedia.org The reduction of these phosphine oxides back to the corresponding phosphines is a well-developed field, with various reagents and conditions available to achieve this transformation, sometimes with retention or inversion of stereochemistry at the phosphorus center. rsc.orgrsc.orgorganic-chemistry.org

Enantioselective Synthesis and Stereocontrol in Phosphine Oxide Formation

Achieving high enantioselectivity in the synthesis of P-chiral phosphine oxides like cyclopentyldiisobutylphosphine oxide is a significant challenge in synthetic chemistry. nih.gov Several strategies have been developed to control the stereochemistry at the phosphorus center.

Catalytic asymmetric synthesis represents an efficient and highly sought-after method for preparing enantiomerically enriched P-chiral compounds. nih.gov This approach often involves the use of a chiral catalyst to control the stereochemical outcome of the reaction.

Key strategies include:

Transition-Metal-Catalyzed Cross-Coupling: The asymmetric cross-coupling of secondary phosphine oxides (SPOs) with various partners is a prominent method. nih.govthieme-connect.com Copper-catalyzed dynamic kinetic asymmetric C-P cross-coupling of SPOs with aryl iodides has been shown to produce P-stereogenic tertiary phosphine oxides in high yields and enantioselectivities. thieme-connect.com This success relies on the facile racemization of the SPOs under the reaction conditions and the high enantioselectivity of the copper catalysts. thieme-connect.com Cobalt-catalyzed asymmetric nucleophilic addition/alkylation of SPOs has also been reported to generate tertiary phosphine oxides with high yields and excellent enantiomeric excess. researchgate.netresearchgate.net

Chiral Auxiliary-Based Methods: This strategy involves the use of a chiral auxiliary to induce diastereoselectivity in the formation of a P-chiral intermediate. nih.govresearchgate.net The auxiliary is subsequently displaced by a nucleophile, such as a Grignard reagent, to furnish the desired enantiomerically enriched phosphine oxide. nih.govresearchgate.net For example, a highly stereoselective formation of P-chiral oxazolidinones can be achieved, which then undergo displacement with Grignard reagents. nih.govresearchgate.net

Desymmetrization of Prochiral Phosphine Oxides: The desymmetrization of prochiral diethynylphosphine oxides using a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with chiral pyridinebisoxazolines (PYBOX) ligands has been demonstrated to be highly enantioselective. rsc.orgsemanticscholar.org

Table 1: Examples of Catalytic Asymmetric Synthesis of P-Chiral Phosphine Oxides

| Catalytic System | Substrates | Product Type | Enantioselectivity (ee) | Reference |

| Copper/Chiral Ligand | Secondary Phosphine Oxides, Aryl Iodides | Tertiary Phosphine Oxides | High | thieme-connect.com |

| Cobalt/Chiral Ligand | Secondary Phosphine Oxides | Tertiary Phosphine Oxides | up to 99.5% | researchgate.net |

| Cu(I)/Chiral PYBOX | Prochiral Diethynylphosphine Oxides, Azides | Tertiary Phosphine Oxides | Excellent | rsc.orgsemanticscholar.org |

| Chiral Auxiliary | Phosphinoyl Oxazolidinones, Grignard Reagents | Tertiary Phosphine Oxides | >98:2 er | nih.govresearchgate.net |

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. nih.govnsf.gov This results in one enantiomer reacting faster, leaving the other enantiomer in excess.

Notable kinetic resolution strategies include:

Catalytic Asymmetric Allylation: An efficient kinetic resolution of secondary phosphine oxides has been achieved through a Le-Phos-catalyzed asymmetric allylation reaction with Morita–Baylis–Hillman carbonates. nih.govrsc.org This method provides access to both enantioenriched secondary and tertiary P-chiral phosphine oxides. nih.govrsc.org

Rhodium-Catalyzed Conjugate Addition: The kinetic resolution of phosphindole oxides via rhodium-catalyzed diastereo- and enantioselective conjugate addition has been reported with high efficiency and stereoselectivity. researchgate.net

Classical Resolution: This method involves the formation of diastereomeric salts or complexes by reacting the racemic phosphine oxide with a chiral resolving agent. nih.gov The resulting diastereomers can then be separated by crystallization. TADDOL derivatives have been successfully used for the optical resolution of P-stereogenic secondary phosphine oxides. nih.gov

Table 2: Kinetic Resolution Approaches for P-Chiral Phosphine Oxides

| Method | Chiral Reagent/Catalyst | Substrate | Outcome | Selectivity Factor (s) | Reference |

| Asymmetric Allylation | (SP,R,S,RS)-Le-Phos | Secondary Phosphine Oxides | Enantioenriched SPOs and TPOs | 17-64 | rsc.org |

| Conjugate Addition | Rhodium/Chiral Ligand | Phosphindole Oxides | Enantiopure Phosphindane and Phosphindole Derivatives | up to >1057 | researchgate.net |

| Classical Resolution | TADDOL Derivatives | Secondary Phosphine Oxides | Enantiopure Secondary Phosphine Oxides | N/A | nih.gov |

Radical reactions offer an alternative pathway for the synthesis of phosphine oxides. While controlling stereoselectivity in radical reactions can be challenging, recent advancements have shown promise.

Tertiary phosphines can participate in single-electron-transfer (SET) processes to generate phosphine-centered radical species. rsc.org These radicals can then engage in various transformations. The visible-light-induced radical addition of phosphine oxides to alkynes has been shown to produce alkenylphosphine oxides. researchgate.net Furthermore, radical cyclization of β-iodo-substituted vinylphosphine oxides can lead to the formation of benzo[b]phosphole oxide skeletons. nih.gov The application of phosphines in visible light-driven radical reactions is a growing field, offering novel synthetic routes. rsc.org While specific examples for the direct stereoselective radical synthesis of cyclopentyldiisobutylphosphine oxide are not detailed, the underlying principles of radical addition and cyclization provide a potential avenue for future exploration in achieving stereocontrol.

Functionalization and Derivatization of the Cyclopentyldiisobutylphosphine Oxide Core

The functionalization and derivatization of a tertiary phosphine oxide like cyclopentyldiisobutylphosphine oxide are crucial for synthesizing more complex molecules, such as specialized ligands for catalysis or intermediates for various organic transformations. While direct examples involving cyclopentyldiisobutylphosphine oxide are not documented in the searched literature, its reactivity can be inferred from studies on similar phosphine oxides.

Synthesis of Unsymmetrical Bis(phosphine) Oxide Derivatives

The synthesis of unsymmetrical bis(phosphine) oxides is a valuable strategy for creating bidentate ligands with tailored steric and electronic properties. umn.edu A common and effective method involves the reaction of a secondary phosphine oxide with a haloalkyl-substituted tertiary phosphine oxide. umn.eduumn.eduresearchgate.net

A hypothetical route to an unsymmetrical bis(phosphine) oxide starting from a precursor to cyclopentyldiisobutylphosphine oxide would likely follow a multi-step process. First, a suitable secondary phosphine oxide, such as diisobutylphosphine oxide, would be deprotonated with a strong base like sodium hexamethyldisilazide (NaHMDS) to form a nucleophilic phosphinite anion. This anion would then react with a haloalkylating agent containing a cyclopentyl group. Alternatively, a pre-formed cyclopentyldiisobutylphosphine oxide could be functionalized with a leaving group to react with another phosphinite anion.

A general and well-established method for creating unsymmetrical bis(phosphine) oxides involves the initial reaction of a secondary phosphine oxide with a dihaloalkane. umn.eduumn.eduresearchgate.net This creates a haloalkylphosphine oxide intermediate, which can then react with a different secondary phosphine oxide to form the desired unsymmetrical product. umn.eduumn.eduresearchgate.net For instance, the reaction of (Me)₂P(O)H with 1-bromo-3-chloropropane (B140262) yields (Me)₂P(O)CH₂CH₂CH₂Cl. umn.eduumn.eduresearchgate.net This intermediate can then be reacted with various other secondary phosphine oxides to produce a range of unsymmetrical bis(phosphine) oxides. umn.eduumn.eduresearchgate.net

| Reactant 1 | Reactant 2 | Product | Reference |

| (Me)₂P(O)CH₂CH₂CH₂Cl | (Et)₂P(O)H | (Me)₂P(O)(CH₂)₃P(O)(Et)₂ | umn.eduumn.eduresearchgate.net |

| (Me)₂P(O)CH₂CH₂CH₂Cl | (iPr)₂P(O)H | (Me)₂P(O)(CH₂)₃P(O)(iPr)₂ | umn.eduumn.eduresearchgate.net |

| (Me)₂P(O)CH₂CH₂CH₂Cl | (Cy)₂P(O)H | (Me)₂P(O)(CH₂)₃P(O)(Cy)₂ | umn.eduumn.eduresearchgate.net |

| (Me)₂P(O)CH₂CH₂CH₂Cl | (Ph)₂P(O)H | (Me)₂P(O)(CH₂)₃P(O)(Ph)₂ | umn.eduumn.eduresearchgate.net |

This table illustrates the synthesis of various unsymmetrical bis(phosphine) oxides from a common intermediate, demonstrating the versatility of the method.

Michael Addition Reactions for Structural Modifications

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.govfrontiersin.org While tertiary phosphines are well-known to participate as nucleophilic catalysts in Michael additions, the corresponding phosphine oxides are generally not nucleophilic at the phosphorus center. nih.gov However, structural modifications of the alkyl or aryl groups attached to the phosphorus atom can be achieved through Michael additions if these groups contain a suitable Michael donor.

For a molecule like cyclopentyldiisobutylphosphine oxide, a Michael addition could be envisioned if one of the isobutyl or cyclopentyl groups were first functionalized to contain a nucleophilic moiety, such as an enolate. A more direct involvement of the phosphine oxide moiety is seen in the phospha-Michael addition, where a P-H bond of a secondary phosphine oxide adds across a carbon-carbon double bond. nih.govfrontiersin.orgresearchgate.net For instance, secondary phosphine oxides can act as Michael donors and add to activated alkenes. nih.govfrontiersin.org This reaction is a powerful tool for forming P-C bonds. nih.govfrontiersin.org

A study on the Michael addition of secondary phosphine oxides to reactive azoalkenes has been shown to produce β-hydrazonophosphine oxides. frontiersin.org This demonstrates the utility of the phospha-Michael addition in synthesizing complex functionalized phosphine oxides. frontiersin.org

| Michael Donor | Michael Acceptor | Product Type | Reference |

| R₂P(O)H | Azoalkenes | β-Hydrazonophosphine oxides | frontiersin.org |

| R₂P(O)H | α,β-Unsaturated Ketones | β-Ketophosphine oxides | researchgate.net |

| R₂P(O)H | α,β-Unsaturated Esters | β-Ester-substituted phosphine oxides | researchgate.net |

This table showcases the versatility of secondary phosphine oxides as Michael donors in reactions with various acceptors.

Phospha-Mannich Type Reactions

The phospha-Mannich reaction is a three-component condensation involving a P-H compound, an amine, and an aldehyde or ketone. tandfonline.comresearchgate.netbohrium.comresearchgate.net This reaction is a cornerstone for the synthesis of α-amino-functionalized organophosphorus compounds. tandfonline.comresearchgate.netbohrium.comresearchgate.net Secondary phosphine oxides are common P-H reactants in this transformation, leading to the formation of (α-aminoalkyl)phosphine oxides. tandfonline.combohrium.comresearchgate.net

A hypothetical phospha-Mannich reaction involving a precursor to cyclopentyldiisobutylphosphine oxide, such as diisobutylphosphine oxide, would react with cyclopentanone (B42830) and an amine to generate a diisobutyl(α-amino-α-cyclopentyl)methylphosphine oxide. The P(O)-Csp³-N linkage formed is notably stable. tandfonline.combohrium.comresearchgate.net

The reaction can proceed through either an imine or an α-hydroxyphosphonate intermediate. In many cases, the reaction is facilitated by microwave irradiation and can often proceed without the need for a catalyst. tandfonline.com

| P-H Compound | Aldehyde/Ketone | Amine | Product Type | Reference |

| Diphenylphosphine oxide | Benzaldehyde | Cyclohexylamine | α-Aminobenzyl(diphenyl)phosphine oxide | tandfonline.com |

| H-phosphinates | Various | Various | α-Aminophosphinates | tandfonline.com |

| Dialkyl phosphites | Various | Various | α-Aminophosphonates | tandfonline.com |

This table provides examples of Phospha-Mannich reactions with different P-H compounds, highlighting the broad scope of this transformation.

Regeneration and Recycling of Phosphine Oxides in Catalytic Cycles

The reduction of tertiary phosphine oxides to their corresponding phosphines is a critical process in catalysis, as many catalytic cycles generate phosphine oxides as byproducts. organic-chemistry.orgwikipedia.orgresearchgate.neteurekaselect.comresearchgate.net Efficient regeneration of the phosphine from its oxide is key to developing sustainable catalytic systems.

Methodologies for the Reduction of Phosphine Oxides to Phosphines

A variety of reagents have been developed for the deoxygenation of tertiary phosphine oxides. organic-chemistry.orgwikipedia.orgresearchgate.neteurekaselect.comresearchgate.net The choice of reducing agent can influence the stereochemical outcome of the reaction, with some methods proceeding with retention of configuration at the phosphorus center, while others result in inversion. organic-chemistry.orgresearchgate.netorganic-chemistry.org

Common reducing agents for tertiary phosphine oxides include:

Silanes: Trichlorosilane (HSiCl₃), often in the presence of a base like triethylamine, is a widely used and effective reducing agent. wikipedia.org Other silanes such as phenylsilane (B129415) and polymethylhydrosiloxane (B1170920) (PMHS) are also employed. eurekaselect.comresearchgate.netkul.pl DFT calculations have shown that silanes tend to reduce electron-rich phosphine oxides, such as those with alkyl substituents, more readily than electron-poor ones. rsc.orguq.edu.au

Aluminum Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of deoxygenating phosphine oxides. organic-chemistry.orgrsc.orgresearchgate.netwikipedia.org However, its use can sometimes lead to racemization if the phosphine oxide is chiral. organic-chemistry.org The combination of LiAlH₄ with cerium(III) chloride has been reported to improve its effectiveness. rsc.orgnih.gov Diisobutylaluminum hydride (DIBAL-H) is another aluminum-based reducing agent that has been utilized. organic-chemistry.orgrsc.org

Other Reagents: A metal-free reduction using oxalyl chloride as an activator followed by hexachlorodisilane (B81481) as the reducing agent has been reported as a mild and efficient method. nih.govacs.org

| Reducing Agent/System | Typical Conditions | Stereochemistry | Reference |

| HSiCl₃ / Et₃N | Benzene, reflux | Inversion | wikipedia.org |

| PhSiH₃ | Toluene, 110 °C | Retention | eurekaselect.comkul.pl |

| LiAlH₄ | THF, rt to reflux | Racemization (often) | organic-chemistry.orgrsc.orgresearchgate.net |

| LiAlH₄ / MeOTf | THF, -20 °C to rt | Inversion | organic-chemistry.org |

| (COCl)₂ / Si₂Cl₆ | CH₂Cl₂, rt | - | nih.govacs.org |

This interactive table summarizes various methodologies for the reduction of tertiary phosphine oxides, providing a comparative overview of common reagents and their characteristics.

Mechanistic Insights into Phosphine Oxide Deoxygenation

The mechanism of phosphine oxide deoxygenation is highly dependent on the reducing agent employed.

With Silanes: The reduction of tertiary phosphine oxides by silanes is believed to proceed through a mechanism involving the formation of a pentacoordinate silicon intermediate. kul.pl Theoretical studies suggest a nonionic pathway where the initial step is the formation of a complex between the phosphine oxide and the silane (B1218182). kul.pl This is followed by a transition state leading to the deoxygenated phosphine and a siloxane byproduct. kul.pl The reaction is often catalyzed by acids. organic-chemistry.org

With Aluminum Hydrides: The reduction with lithium aluminum hydride is thought to involve the formation of a pentacoordinate aluminate intermediate. organic-chemistry.org For chiral phosphine oxides, pseudorotation of this intermediate can lead to racemization. organic-chemistry.org However, activation of the phosphine oxide with a methylating agent like methyl triflate can lead to the formation of a phosphonium salt, which is then reduced by LiAlH₄ with a clean inversion of configuration at the phosphorus center. organic-chemistry.org

With Titanium Catalysts: The reduction of phosphine oxides using a Ti(O-i-Pr)₄/hydrosiloxane system has been studied, and Electron Spin Resonance (ESR) spectra have provided evidence for a single electron transfer (SET) mechanism. researchgate.net

Understanding these mechanisms is crucial for selecting the appropriate reducing agent and conditions to achieve the desired outcome, particularly in cases where stereochemistry at the phosphorus center is important.

Advanced Catalytic Applications and Ligand Design Principles Involving Cyclopentyldiisobutylphosphine Oxide Analogues

Cyclopentyldiisobutylphosphine Oxide as a Ligand in Transition Metal Catalysis

Cyclopentyldiisobutylphosphine oxide, with its bulky cyclopentyl and isobutyl groups, represents a class of sterically hindered and electron-rich ligands. While direct literature on this specific compound is sparse, its structural features suggest significant potential in transition metal catalysis. The combination of a cyclic alkyl group and branched alkyl chains creates a unique steric profile that can influence the coordination environment of a metal, thereby impacting catalytic performance. Analogues with similar bulky and electron-donating properties have proven to be highly effective in a variety of catalytic transformations. mdpi.com

Homogeneous Catalysis

In homogeneous catalysis, the ligands coordinated to a metal center are paramount in determining the outcome of a reaction. Bulky, electron-rich phosphine (B1218219) ligands, the precursors to phosphine oxides, are known to enhance the catalytic activity of transition metals, particularly palladium, in cross-coupling reactions. mdpi.com These ligands promote the formation of catalytically active monoligated metal species and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov

Phosphine oxides can be formed in situ from their corresponding phosphines and can act as ligands themselves. Their presence can stabilize catalytic nanoparticles or modulate the electronic properties of the active catalyst. For instance, the controlled oxidation of phosphine ligands to phosphine oxides has been shown to be a crucial step in the activation of some palladium catalysts. The hemilabile nature of the phosphine oxide group allows for the creation of a vacant coordination site on the metal, which is essential for substrate binding and subsequent catalytic turnover.

The steric bulk imparted by the cyclopentyl and diisobutyl groups in cyclopentyldiisobutylphosphine oxide would be expected to create a large cone angle, a measure of steric hindrance. This bulk can be advantageous in reactions involving sterically demanding substrates, preventing ligand-induced catalyst deactivation and promoting the desired chemical transformation.

Table 1: Influence of Bulky Phosphine Ligands on Homogeneous Catalysis

| Catalyst System | Reaction Type | Role of Bulky Ligand | Reference |

| Palladium / Bulky Trialkylphosphine | Cross-Coupling | Promotes oxidative addition and reductive elimination | mdpi.com |

| Palladium / Biaryl Phosphine | C-N Bond Formation | Stabilizes monoligated active species | nih.gov |

| Nickel / Buchwald-type Phosphine | Cross-Coupling | Controls ligand-metal stoichiometry and reactivity | chemrxiv.org |

Asymmetric Catalysis and Enantioselective Transformations

Chiral phosphine oxides have garnered significant attention as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. rsc.orgresearchgate.net The development of P-chiral phosphine oxides, where the phosphorus atom itself is the stereogenic center, has opened new avenues for enantioselective transformations. researchgate.netnih.gov These ligands can induce high levels of stereocontrol in a variety of reactions.

The synthesis of P-chiral phosphine oxides can be achieved through methods such as kinetic resolution of secondary phosphine oxides or via auxiliary-based strategies. nih.gov These enantiopure phosphine oxides can then be employed as ligands for transition metals to catalyze reactions like asymmetric allylic alkylation, providing access to valuable chiral building blocks. nih.govnih.gov For example, chiral phosphine oxides have been successfully used in palladium-catalyzed asymmetric allylic alkylation reactions, achieving high yields and enantioselectivities. nih.gov

While cyclopentyldiisobutylphosphine oxide itself is not chiral, the principles of using bulky phosphine oxides in asymmetric catalysis are relevant. The introduction of a chiral element into a similar bulky phosphine oxide framework could lead to highly effective ligands for enantioselective catalysis, where the steric bulk helps to create a well-defined and discriminatory chiral pocket around the metal center.

Copper-Phosphido Mediated Catalysis

Copper-catalyzed reactions have become increasingly important in organic synthesis, and the use of phosphine-derived ligands has been instrumental in their development. bohrium.comdicp.ac.cnchemrxiv.org Copper-phosphido (Cu-P) complexes are highly nucleophilic species that can participate in a range of catalytic transformations. chemrxiv.orgchemrxiv.org These intermediates are typically generated by the deprotonation of a secondary phosphine coordinated to a copper center.

Recent studies have shown that copper can catalyze the P-C coupling of secondary phosphine oxides with aryl iodides in a dynamic kinetic asymmetric process to produce P-chiral tertiary phosphine oxides with high enantioselectivity. dicp.ac.cnnih.gov This transformation highlights the ability of copper to mediate the formation of stereogenic phosphorus centers.

Furthermore, copper-phosphido intermediates have been utilized in the enantioselective hydrophosphination of cyclopropenes. chemrxiv.orgchemrxiv.org In these reactions, the choice of a chiral phosphine ligand is crucial for achieving high enantioselectivity. The steric and electronic properties of the ligand influence the structure of the copper-phosphido intermediate and its subsequent reactivity. The bulky nature of a ligand like cyclopentyldiisobutylphosphine oxide could be beneficial in directing the stereochemical outcome of such reactions if a chiral variant were to be developed.

Organocatalytic Roles of Phosphine Oxides

Beyond their role as ligands for transition metals, phosphine oxides have emerged as potent organocatalysts. mdpi.comrsc.org Chiral phosphine oxides, in particular, have been utilized as Lewis base catalysts in a variety of stereoselective transformations. rsc.orgresearchgate.net

Phosphine oxides can activate substrates through Lewis basic interactions, often involving the phosphoryl oxygen. This mode of activation has been exploited in reactions such as the Staudinger ligation and the Mitsunobu reaction. mdpi.com For instance, catalytic versions of the Wittig reaction have been developed using a phosphine oxide as a pre-catalyst and a silane (B1218182) as a reducing agent. mdpi.com

The design and synthesis of new chiral phosphine oxides for organocatalysis is an active area of research. rsc.org While N-oxides have been widely used, the potential of phosphine oxides is still being explored. The unique steric and electronic environment provided by ligands analogous to cyclopentyldiisobutylphosphine oxide could lead to the development of novel and highly effective organocatalysts for a range of chemical transformations.

Ligand Design and Structure-Activity Relationships

The performance of a phosphine oxide ligand in catalysis is intricately linked to its structural properties. Understanding the relationship between a ligand's structure and its catalytic activity is crucial for the rational design of new and improved catalysts.

Influence of Steric and Electronic Properties on Catalytic Performance

The steric and electronic properties of phosphine and phosphine oxide ligands are key determinants of their effectiveness in catalysis. rsc.org Steric bulk, often quantified by the Tolman cone angle (θ) or, more recently, by percent buried volume (%Vbur), plays a critical role in controlling the coordination number of the metal center and influencing the rates of oxidative addition and reductive elimination. nih.govchemrxiv.org

Bulky ligands, such as those with tert-butyl or cyclohexyl groups, are known to promote the formation of highly active, low-coordinate metal complexes. The cyclopentyl and diisobutyl groups of the titular compound would contribute significantly to its steric profile, likely leading to a large cone angle and buried volume. This steric hindrance can prevent the formation of inactive catalyst species and create a specific pocket around the metal that can enhance selectivity.

The electronic properties of the ligand, specifically its ability to donate electron density to the metal center, are also crucial. Alkyl groups, such as cyclopentyl and isobutyl, are electron-donating, which increases the electron density on the phosphorus atom and, consequently, on the metal center to which it is coordinated. This increased electron density can facilitate the oxidative addition step in many catalytic cycles.

The interplay between steric and electronic effects is complex and often reaction-dependent. For instance, in some nickel-catalyzed cross-coupling reactions, a "sweet spot" for ligand steric bulk has been observed, where ligands that are too large can inhibit catalysis by preventing the formation of the active complex. nih.govchemrxiv.org Therefore, the rational design of ligands like cyclopentyldiisobutylphosphine oxide and its analogues requires a careful balance of these properties to achieve optimal catalytic performance.

Table 2: Key Parameters in Ligand Design

| Parameter | Description | Influence on Catalysis | Reference |

| Cone Angle (θ) | A measure of the steric bulk of a monodentate phosphine ligand. | Affects coordination number, reaction rates, and selectivity. | |

| Percent Buried Volume (%Vbur) | A more dynamic measure of a ligand's steric footprint within a metal's coordination sphere. | Correlates with catalyst activity and stability; can predict reactivity thresholds. | nih.govchemrxiv.org |

| Electronic Parameter (ν) | Measured by the CO stretching frequency in Ni(CO)3L complexes; indicates ligand electron-donating ability. | Influences the electron density at the metal center, affecting oxidative addition and other elementary steps. | rsc.org |

Rational Design of P-Chiral Ligands

The rational design of P-chiral phosphine ligands from their corresponding phosphine oxides is a strategic process aimed at maximizing enantioselectivity and catalytic activity in asymmetric reactions. nih.gov Phosphine oxides are configurationally stable and serve as valuable building blocks for creating a diverse library of chiral phosphines. nsf.govnih.gov The design strategy hinges on the careful selection of substituents attached to the phosphorus atom, as their steric and electronic properties create the specific chiral environment that dictates the outcome of a catalytic reaction. jst.go.jp

For a molecule like cyclopentyldiisobutylphosphine oxide, the cyclopentyl and two isobutyl groups are specifically chosen to impart distinct properties. The design of such analogues often follows key principles:

Steric Hindrance and Rigidity : The use of bulky and conformationally rigid substituents, such as the tert-butyl or adamantyl groups found in highly successful ligands like t-Bu-BisP*, is a core design concept. nih.govtcichemicals.com These groups lock the conformation of the ligand-metal complex, which enhances the differentiation between the two enantiomeric transition states, leading to higher enantioselectivity. researchgate.net In analogues of cyclopentyldiisobutylphosphine oxide, the branched isobutyl groups and the cyclic cyclopentyl group contribute to a well-defined and sterically demanding chiral pocket around the metal center.

Electronic Tuning : The electronic nature of the substituents influences the donor properties of the resulting phosphine ligand, which in turn affects the reactivity of the metal catalyst. researchgate.net Alkyl groups, such as isobutyl and cyclopentyl, are electron-donating, leading to electron-rich phosphine ligands that can enhance the catalytic activity in various reactions, including hydrogenations. nih.gov

Synthetic Accessibility : A crucial aspect of rational design is the synthetic route from the phosphine oxide precursor. A common and effective method involves the enantioselective synthesis or resolution of P-stereogenic secondary phosphine oxides (SPOs), which are then converted to tertiary phosphine oxides or reduced to the target phosphine ligands. nsf.govnih.gov The use of phosphine-boranes as stable, isolable intermediates is a widely adopted methodology that allows for the stereospecific deprotection to the final P-chiral phosphine ligand without loss of enantiomeric purity. nih.govtcichemicals.com

The effectiveness of these design principles is often demonstrated through the synthesis and resolution of various P-stereogenic secondary phosphine oxides, where different substituents lead to varying degrees of enantiomeric excess.

Table 1: Representative Optical Resolution of P-Stereogenic Secondary Phosphine Oxides (SPOs) using a Chiral Resolving Agent

| SPO Precursor | Substituent R¹ | Substituent R² | Enantiomeric Excess (ee) of Resolved SPO |

| Phenyl-(o-tolyl)phosphine oxide | Phenyl | o-Tolyl | 98% |

| (2-Methoxyphenyl)phenylphosphine oxide | Phenyl | o-Anisyl | 99% |

| (1-Naphthyl)phenylphosphine oxide | Phenyl | 1-Naphthyl | 99% |

| Cyclohexyl(phenyl)phosphine oxide | Phenyl | Cyclohexyl | 98% |

| tert-Butyl(phenyl)phosphine oxide | Phenyl | tert-Butyl | 99% |

| Benzyl(phenyl)phosphine oxide | Phenyl | Benzyl (B1604629) | 79% |

This table is generated based on findings from the optical resolution of various secondary phosphine oxides, demonstrating how substituent structure impacts the efficiency of achieving high enantiopurity. Data derived from research on SPO resolution. nih.gov

Ligand Featurization Methods for Process Development

In modern pharmaceutical and chemical process development, the selection of an optimal ligand from a vast array of candidates is a significant challenge. Ligand featurization, a computational approach to quantify the steric and electronic properties of ligands, has emerged as a powerful tool to guide this selection process. nih.govacs.org By converting a ligand's chemical structure into a set of numerical descriptors, it becomes possible to build predictive models that correlate these features with catalytic performance, such as reaction yield and enantioselectivity. researchgate.netrsc.org

For monodentate phosphine ligands derived from precursors like cyclopentyldiisobutylphosphine oxide, this process is crucial for accelerating catalyst optimization. The methodology involves several key steps:

Descriptor Calculation : A range of steric and electronic descriptors are calculated for each ligand using computational chemistry methods, most commonly Density Functional Theory (DFT). bris.ac.ukresearchgate.net

Model Building : These descriptors are then used as inputs for machine learning algorithms—from simple linear regressions to more complex methods like random forest or neural networks—to create a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Selectivity Relationship (QSSR) model. nih.govresearchgate.net

Prediction and Validation : The model is trained on a dataset of known reactions and can then be used to predict the performance of new, untested ligands, thereby prioritizing experimental efforts on the most promising candidates. rsc.orgresearchgate.net

The choice of computational method and the specific set of descriptors can significantly impact the accuracy of the resulting predictive models. researchgate.net Key descriptors for phosphine ligands include:

Steric Descriptors : These quantify the size and bulk of the ligand. The most common are Tolman's cone angle (θ) and the percent buried volume (%Vbur). The percent buried volume is considered a more accurate representation as it measures the actual space occupied by the ligand in the metal's coordination sphere. researchgate.net

Electronic Descriptors : These describe the electron-donating or -withdrawing nature of the ligand. Common examples include the pKa of the conjugate acid, the energy of the phosphorus lone pair orbital, and the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of a nickel-carbonyl complex. bris.ac.ukresearchgate.net

This data-driven approach allows for the systematic mapping of "ligand space," providing a rational basis for ligand selection and design beyond chemical intuition alone. researchgate.net

Table 2: Key Computational Descriptors for Featurizing Phosphine Ligands

| Descriptor | Type | Description | Relevance to Catalysis |

| Tolman Cone Angle (θ) | Steric | The apex angle of a cone centered 2.28 Å from the phosphorus atom that encompasses the van der Waals radii of the ligand's substituents. researchgate.net | Measures ligand bulkiness; influences coordination number and steric interactions in the transition state. |

| Percent Buried Volume (%Vbur) | Steric | The percentage of the volume of a sphere around the metal center that is occupied by the ligand. researchgate.net | Provides a detailed 3D measure of steric hindrance, which is critical for predicting selectivity. |

| Tolman Electronic Parameter (TEP) | Electronic | Derived from the ν(CO) stretching frequency of a reference L-Ni(CO)₃ complex. A lower TEP indicates a more electron-donating ligand. bris.ac.uk | Quantifies the net electron-donating ability of the ligand, affecting the metal center's reactivity. |

| pKa | Electronic | The calculated acidity constant of the ligand's conjugate acid (L-H⁺). researchgate.net | Reflects the ligand's basicity and its ability to donate electron density to the metal. |

| HOMO/LUMO Energies | Electronic | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the ligand's ability to participate in orbital interactions (σ-donation and π-backbonding) with the metal. |

| Minimum Local Ionization Energy (Imin) | Electronic | The minimum energy required to remove an electron from the ligand's electron density surface, often near the P atom. bris.ac.uk | A descriptor of the ligand's electron-donating strength, often correlated with TEP. |

Mechanistic Investigations and Computational Studies on Cyclopentyldiisobutylphosphine Oxide Reactivity

Reaction Mechanism Elucidation for Phosphine (B1218219) Oxide Transformations

The transformation of phosphine oxides is a cornerstone of various synthetic methodologies, often involving their reduction back to the corresponding phosphines. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and designing new catalytic systems.

Pathways in Catalytic Cycles

Phosphine oxides, such as cyclopentyldiisobutylphosphine oxide, are typically formed as byproducts in reactions like the Wittig, Mitsunobu, and Staudinger reactions. d-nb.info The in-situ reduction of the phosphine oxide to regenerate the phosphine is key to developing catalytic versions of these processes. This reduction is most commonly achieved using silanes.

The catalytic cycle generally involves the following key steps:

Reaction of the P(III) phosphine: The trivalent phosphine (e.g., cyclopentyldiisobutylphosphine) participates in the primary reaction (e.g., Wittig olefination), resulting in the formation of the desired product and the corresponding P(V) phosphine oxide (cyclopentyldiisobutylphosphine oxide).

Reduction of the phosphine oxide: A reducing agent, typically a silane (B1218182) like phenylsilane (B129415) or diphenylsilane, is introduced to deoxygenate the phosphine oxide. d-nb.info This step regenerates the trivalent phosphine.

Re-entry into the catalytic cycle: The regenerated phosphine can then participate in a new reaction cycle.

The efficiency of this recycling process is highly dependent on the nature of the phosphine oxide. Generally, phosphine oxides with electron-donating alkyl groups are more readily reduced than those with electron-withdrawing aryl groups. This suggests that cyclopentyldiisobutylphosphine oxide, with its alkyl and cycloalkyl substituents, would likely be a suitable candidate for such catalytic cycles. However, specific kinetic and mechanistic data for its reduction are not available.

In some palladium-catalyzed cross-coupling reactions, bisphosphine ligands can undergo mono-oxidation to form bisphosphine mono-oxide (BPMO) complexes. These BPMO-ligated palladium species have been identified as the catalytically active species in certain C-H arylation reactions, demonstrating that phosphine oxides can play a direct and crucial role in the catalytic cycle itself, not just as a byproduct to be recycled. Whether cyclopentyldiisobutylphosphine oxide could participate in similar catalytically relevant transformations is a subject for future investigation.

Deoxygenation Mechanisms

The deoxygenation of phosphine oxides by silanes is a critical step in many catalytic processes. While the specific mechanism for cyclopentyldiisobutylphosphine oxide has not been detailed, extensive computational and experimental studies on other phosphine oxides provide a general framework. The reaction is understood to proceed via a hydride transfer from the silicon atom to the phosphorus atom.

Density Functional Theory (DFT) calculations on the reduction of various phosphine oxides by phenylsilane have elucidated the key intermediates and transition states. The mechanism typically involves:

Initial complex formation: The phosphine oxide and silane form an initial complex.

Hydride transfer: The rate-determining step is often the transfer of a hydride from the silane to the phosphorus center, proceeding through a transition state where the hydride is shared between silicon and phosphorus.

Intermediate formation: This leads to the formation of a pentacoordinate phosphorane intermediate.

Pseudorotation and collapse: The phosphorane intermediate may undergo pseudorotation before collapsing to the final products: the corresponding phosphine and a silanol (B1196071) derivative.

Studies have shown that the ease of reduction is counterintuitively facilitated by more electron-rich phosphine oxides (i.e., those with alkyl substituents). This is not due to the distortion energies of the reactants but rather to more stabilizing interaction energies in the transition state for the alkyl-substituted phosphine oxides.

| Reactant Type | General Reactivity in Deoxygenation | Rationale |

| P-Aryl Phosphine Oxides | Sluggish reduction | Less stabilizing interaction energy in the transition state. |

| P-Alkyl Phosphine Oxides | Readily reduced | More stabilizing interaction energy in the transition state. |

This interactive table summarizes the general reactivity trends for phosphine oxide deoxygenation.

Radical Intermediates in Photochemical Reactions

The photochemistry of organophosphorus compounds can involve the formation of radical intermediates. While no specific studies on the photochemical reactions of cyclopentyldiisobutylphosphine oxide were found, research on other phosphorus derivatives provides some insights. For instance, the photoreactions of various quinones with phosphorus compounds like tetraethylpyrophosphite and tetraphenylbiphosphine (B93616) have been shown to proceed via radical mechanisms. In these cases, photogenerated quinone triplets can react to form phosphonyl radicals, which then add to ground-state quinone molecules.

It is conceivable that under photochemical conditions, the P=O bond in cyclopentyldiisobutylphosphine oxide could undergo homolytic cleavage, or the molecule could react with other photoexcited species to generate phosphorus-centered radicals. However, without experimental or computational evidence, the nature and reactivity of any such radical intermediates derived from cyclopentyldiisobutylphosphine oxide remain speculative.

Quantum Chemical Calculations (DFT) and Theoretical Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms, energetics, and structures of intermediates and transition states in chemical reactions.

Energetic Profiling of Reaction Pathways

Energetic profiling using DFT allows for the determination of the relative stabilities of reactants, intermediates, transition states, and products along a reaction coordinate. For the reduction of phosphine oxides, DFT calculations have been used to map out the potential energy surface. For example, in the reduction of tri-n-butylphosphine oxide by phenylsilane, the formation of an initial intermediate is followed by a transition state leading to a more stable phosphorane intermediate.

A hypothetical energetic profile for the deoxygenation of cyclopentyldiisobutylphosphine oxide would likely follow a similar pattern, with the relative energies of the stationary points being influenced by the steric and electronic properties of the cyclopentyl and isobutyl groups. Such a profile would be essential for understanding the reaction kinetics and identifying the rate-limiting step.

| Reaction Step | Typical Relative Energy (kcal/mol) | Description |

| Reactants (Phosphine Oxide + Silane) | 0 | Reference energy level. |

| Initial Complex | Slightly negative | A weakly bound pre-reaction complex. |

| Hydride Transfer Transition State | Positive (Activation Barrier) | The highest energy point on the pathway, determining the reaction rate. |

| Phosphorane Intermediate | Negative | A relatively stable intermediate species. |

| Products (Phosphine + Silanol) | Significantly negative | The thermodynamically favored final products. |

This interactive table presents a generalized energetic profile for the deoxygenation of a phosphine oxide.

Analysis of Transition States and Rate-Determining Steps

The analysis of transition state (TS) geometries and energies is a key outcome of DFT studies. For the reduction of phosphine oxides by silanes, the rate-determining step is typically the initial hydride transfer. DFT calculations reveal the geometry of this TS, showing the elongation of the Si-H bond and the formation of the new P-H bond.

Although specific calculations for cyclopentyldiisobutylphosphine oxide are not available, it is expected that its reduction would also be governed by a similar hydride-transfer transition state. A detailed DFT study would be necessary to determine the precise geometry, activation energy, and the relative contributions of distortion and interaction energies for this specific system.

Understanding Electron Transfer and Charge Distribution

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the electronic structure of molecules like cyclopentyldiisobutylphosphine oxide. These studies are instrumental in understanding the molecule's reactivity, which is fundamentally governed by the distribution of electrons and the ease with which electron transfer can occur.

Key to this understanding is the analysis of atomic charges and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While specific experimental data on cyclopentyldiisobutylphosphine oxide is not extensively available in public literature, we can infer its electronic characteristics by examining computational studies on analogous, simpler dialkylphosphine oxides, such as dimethylphosphine (B1204785) oxide. These models are effective because the fundamental electronic behavior is primarily dictated by the phosphine oxide group and the nature of the attached alkyl substituents.

Calculated Atomic Charges:

The distribution of partial atomic charges reveals the polarity of bonds within the molecule and indicates sites susceptible to nucleophilic or electrophilic attack. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly used to calculate these charges. uq.edu.aumdpi.com For a typical secondary phosphine oxide in its stable pentavalent form (P(V)), the phosphoryl oxygen atom is known to be a region of high electron density, rendering it nucleophilic.

The table below presents representative calculated Mulliken charges for the key atoms in the two tautomeric forms of a model dialkylphosphine oxide, dimethylphosphine oxide. These values illustrate the expected charge distribution.

Interactive Data Table: Calculated Mulliken Atomic Charges for Dimethylphosphine Oxide Tautomers

| Atom | P(V) Tautomer (CH₃)₂P(O)H | P(III) Tautomer (CH₃)₂P(OH) |

|---|---|---|

| P | +0.5 to +0.7 | +0.3 to +0.5 |

| O | -0.6 to -0.8 | -0.5 to -0.7 |

| H (on P/O) | +0.1 to +0.2 | +0.3 to +0.4 |

Note: Values are qualitative ranges based on typical DFT calculation results for model compounds and serve to illustrate expected trends.

In the dominant P(V) form of cyclopentyldiisobutylphosphine oxide, the phosphorus atom is expected to carry a significant positive charge, making it an electrophilic center. The oxygen atom, conversely, will have a substantial negative charge. The electron-donating nature of the cyclopentyl and isobutyl groups further enhances the electron density at the oxygen atom compared to smaller alkyl-substituted phosphine oxides.

Frontier Molecular Orbitals and Electron Transfer:

The energies of the HOMO and LUMO are critical indicators of a molecule's ability to participate in electron transfer processes. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. nih.gov

In the context of the P(V) tautomer of a dialkylphosphine oxide, the HOMO is typically associated with the lone pairs of the phosphoryl oxygen. The LUMO, on the other hand, is often an anti-bonding σ* orbital associated with the P-C or P-H bonds. For the less stable P(III) tautomer, the HOMO is centered on the phosphorus atom's lone pair, making it a better electron donor in reactions where it acts as a nucleophile.

The following table shows representative HOMO and LUMO energy values for the tautomers of dimethylphosphine oxide, which serve as a model for understanding the electron transfer properties of cyclopentyldiisobutylphosphine oxide.

Interactive Data Table: Representative Frontier Molecular Orbital Energies (in eV) for Dimethylphosphine Oxide Tautomers

| Tautomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| P(V) Tautomer (CH₃)₂P(O)H | -6.5 to -7.5 | +1.0 to +2.0 | 7.5 to 9.5 |

| P(III) Tautomer (CH₃)₂P(OH) | -5.0 to -6.0 | +1.5 to +2.5 | 6.5 to 8.5 |

Note: These are illustrative energy ranges derived from general computational chemistry literature on model compounds.

The larger HOMO-LUMO gap in the P(V) form of dialkylphosphine oxides signifies greater stability compared to the P(III) form. For cyclopentyldiisobutylphosphine oxide, the bulky and electron-donating alkyl groups will slightly raise the energy of the HOMO, making it a somewhat stronger electron donor than simpler analogues, while still heavily favoring the stable P(V) structure.

Prototropic Tautomerism in Secondary Phosphine Oxides and its Mechanistic Implications

Secondary phosphine oxides (SPOs), the class of compounds to which cyclopentyldiisobutylphosphine oxide belongs, are characterized by a crucial chemical property known as prototropic tautomerism. This refers to the equilibrium between two isomeric forms that differ in the location of a proton and the position of a double bond. Specifically, SPOs exist in a dynamic equilibrium between a pentavalent, tetracoordinated phosphine oxide form, R₂P(O)H, and a trivalent, tricoordinated phosphinous acid form, R₂P(OH). uq.edu.auuni-muenchen.de

This tautomeric relationship is central to the reactivity of SPOs and has significant mechanistic implications for the reactions in which they participate. The two tautomers possess distinct electronic and structural features, leading to different modes of chemical reactivity. The phosphine oxide (P(V)) form features a stable phosphoryl (P=O) double bond and a hydrogen atom directly attached to the phosphorus. In contrast, the phosphinous acid (P(III)) form contains a phosphorus-oxygen single bond and a hydroxyl group, with a lone pair of electrons on the phosphorus atom.

The position of this equilibrium is highly sensitive to the electronic nature of the substituents (R groups) attached to the phosphorus atom.

Electron-donating groups , such as the alkyl cyclopentyl and isobutyl groups in cyclopentyldiisobutylphosphine oxide, strongly favor the pentavalent P(V) tautomer. The stability of the P=O bond in these compounds means that the phosphinous acid form exists, if at all, only in minute concentrations under normal conditions. uni-muenchen.de

Electron-withdrawing groups , such as aryl or fluorinated alkyl groups, can stabilize the trivalent P(III) tautomer, shifting the equilibrium to make the phosphinous acid form more accessible. uni-muenchen.de

Mechanistic Implications:

The dual nature of SPOs, existing as two distinct tautomers, allows them to act as "pre-ligands" in transition-metal-catalyzed reactions. While the P(V) form is generally less reactive as a ligand, the P(III) tautomer, with its phosphorus-centered lone pair, can readily coordinate to a metal center. uni-muenchen.de Therefore, even if the P(III) form is present in very low concentrations, it can be the key reactive species that enters a catalytic cycle.

Computational studies have shown that the direct intramolecular proton transfer from phosphorus to oxygen has a high energy barrier. The tautomerization is often facilitated by intermolecular proton transfer, potentially catalyzed by other molecules in the reaction mixture, such as solvents, bases, or even another molecule of the SPO itself acting in a dimeric fashion.

For cyclopentyldiisobutylphosphine oxide, its existence almost exclusively in the P(V) form under standard conditions means that reactions requiring the nucleophilic character of the P(III) tautomer would necessitate conditions that promote the tautomeric shift, such as the presence of a transition metal catalyst or a base. Understanding this tautomeric equilibrium is therefore essential for predicting and controlling the reactivity of this and other secondary phosphine oxides in synthetic applications.

Advanced Analytical and Spectroscopic Research Methodologies for Cyclopentyldiisobutylphosphine Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Research

NMR spectroscopy is a cornerstone for the analysis of phosphorus-containing compounds, offering unparalleled insight into molecular structure, purity, and dynamic processes. mdpi.com The phosphorus-31 (³¹P) nucleus is particularly well-suited for NMR studies due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, which result in excellent sensitivity and sharp signals. mdpi.commdpi.com

³¹P NMR for Purity Assessment and Impurity Identification

Quantitative ³¹P NMR (qNMR) spectroscopy serves as a direct and powerful tool for assessing the purity of cyclopentyldiisobutylphosphine oxide. researchgate.net The technique is highly effective for detecting and quantifying phosphorus-containing species without interference from other elements. oxinst.com The broad chemical shift range of ³¹P NMR allows for clear separation of signals from the main compound and any phosphorus-containing impurities. mdpi.com

The ³¹P NMR spectrum of a pure sample of cyclopentyldiisobutylphosphine oxide, a tertiary phosphine (B1218219) oxide, is expected to show a single sharp resonance. The chemical shift for tertiary phosphine oxides typically appears in a characteristic downfield region of the spectrum. oxinst.comrsc.org Impurities, such as the starting material (cyclopentyldiisobutylphosphine) or byproducts from over-oxidation or degradation, will present distinct signals in different regions of the spectrum. For instance, the oxidation of a phosphine to its corresponding phosphine oxide can be readily monitored, as the ³¹P signal of the phosphine oxide appears at a significantly different chemical shift from the parent phosphine. magritek.com The quantitative nature of NMR allows for the determination of the relative content of the target compound and its impurities by integrating the respective signal peaks. oxinst.com

Table 1: Representative ³¹P NMR Chemical Shifts for Purity Analysis

| Compound Type | Example | Typical ³¹P Chemical Shift (ppm) | Significance |

|---|---|---|---|

| Tertiary Phosphine | Tricyclohexylphosphine | 11.6 | Unreacted starting material |

| Tertiary Phosphine Oxide | Cyclopentyldiisobutylphosphine Oxide | ~30 to 50 | Target Compound |

| Phosphinic Acid Ester | Side Product | ~55 | Potential oxidation byproduct magritek.com |

Note: Chemical shifts are relative and can vary based on solvent and substitution. The values are based on general data for analogous structures.

Advanced NMR Techniques for Stereochemical Assignments

Cyclopentyldiisobutylphosphine oxide possesses a chiral phosphorus center, making the determination of its stereochemistry essential. Advanced two-dimensional (2D) NMR experiments, particularly those based on the Nuclear Overhauser Effect (NOE), are instrumental for these assignments. acdlabs.comipb.pt The NOE is a through-space interaction that depends on the spatial proximity of nuclei, typically protons that are less than 5 Å apart. columbia.eduacdlabs.com

For determining the relative configuration at the phosphorus center, 2D NOE Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. acdlabs.com The ROESY technique is often preferred for medium-sized molecules where the standard NOE may be weak or zero. columbia.edu By analyzing the cross-peaks in a ROESY spectrum, one can establish the proximity between the protons on the cyclopentyl and isobutyl groups and specific protons on a chiral auxiliary or another stereocenter if present. This information allows for the deduction of the molecule's preferred conformation and the relative arrangement of its substituents in 3D space. nih.gov For diastereomeric compounds, distinct differences in ROE correlations can enable unambiguous configurational assignment at the phosphorus atom. nih.govresearchgate.net

Table 2: Application of NOESY/ROESY for Stereochemical Analysis

| NMR Experiment | Principle | Information Gained for Cyclopentyldiisobutylphosphine Oxide |

|---|---|---|

| 2D NOESY | Detects through-space correlations between protons (<5 Å apart). acdlabs.com | Reveals spatial proximity between protons on the cyclopentyl ring and the isobutyl groups, helping to define the molecule's conformation and the relative orientation of the substituents around the chiral phosphorus center. |

| 2D ROESY | A variant of NOESY, effective for a wide range of molecular sizes. columbia.edu | Provides unambiguous correlations for determining the relative stereochemistry, especially for diastereomeric pairs, by identifying key intramolecular proton-proton distances. nih.gov |

NMR as a Probe for Non-Covalent Interactions (e.g., Halogen Bonding)

The ³¹P NMR chemical shift is highly sensitive to changes in the electronic environment around the phosphorus nucleus. mdpi.com This sensitivity makes it an excellent probe for studying non-covalent interactions, such as halogen bonding (XB), where the oxygen atom of the phosphine oxide acts as a halogen bond acceptor (P=O···X-R). nih.govresearchgate.net

Upon formation of a halogen bond, electron density is drawn from the P=O bond towards the halogen atom, resulting in a deshielding of the phosphorus nucleus. researchgate.net This deshielding manifests as a downfield shift (ΔδP) in the ³¹P NMR spectrum. mdpi.com Extensive studies on model systems, such as trimethylphosphine (B1194731) oxide, have demonstrated a strong correlation between the change in the ³¹P chemical shift (ΔδP) and the strength of the halogen bond (ΔE). mdpi.comnih.gov This relationship allows for the estimation of halogen bond energies in solution directly from NMR spectroscopic data. mdpi.comacs.org Such titrations can be performed by monitoring the ³¹P chemical shift of cyclopentyldiisobutylphosphine oxide upon the addition of a halogen bond donor. rsc.org

Table 3: Correlation of ³¹P NMR Shift with Halogen Bond Properties (Based on model systems)

| Interaction | Halogen Bond Donor (X) | Change in ³¹P Shift (ΔδP, ppm) | Halogen Bond Energy (ΔE, kJ/mol) |

|---|---|---|---|

| P=O···I | Iodine-containing molecules | Positive (downfield) | Correlates strongly with ΔδP mdpi.com |

| P=O···Br | Bromine-containing molecules | Positive (downfield) | Correlates strongly with ΔδP mdpi.comnih.gov |

| P=O···Cl | Chlorine-containing molecules | Positive (downfield) | Correlates strongly with ΔδP mdpi.comnih.gov |

Data derived from computational and experimental studies on model phosphine oxides like Me₃PO. mdpi.comnih.gov

X-ray Crystallography for Absolute Configuration and Molecular Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and torsional angles. thieme-connect.de For cyclopentyldiisobutylphosphine oxide, XRD analysis of a suitable single crystal would provide an unambiguous depiction of its molecular geometry. The P=O bond in tertiary phosphine oxides is characteristically short, with reported lengths around 1.490 Å in similar structures. nih.govrsc.org

Crucially, for a chiral molecule like cyclopentyldiisobutylphosphine oxide, X-ray crystallography can be used to determine its absolute configuration. nih.gov This is achieved by analyzing the anomalous scattering of X-rays by the atoms in the crystal. nih.gov When an enantiomerically pure compound crystallizes in a non-centrosymmetric space group, the differences between the intensities of Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)) can be measured. ed.ac.uk The analysis of these differences allows for the determination of the absolute structure. researchgate.net The Flack parameter is a key value refined during the structure solution that indicates whether the determined structure corresponds to the correct enantiomer; a value close to zero for the correct structure confirms the assignment with high confidence. nih.govresearchgate.net

Table 4: Key Information from X-ray Crystallography

| Parameter | Description | Significance for Cyclopentyldiisobutylphosphine Oxide |

|---|---|---|

| Space Group | Describes the symmetry elements within the crystal. | Must be a non-centrosymmetric (chiral) space group for absolute configuration determination. ed.ac.uk |

| Bond Lengths & Angles | Precise measurement of interatomic distances and angles. | Confirms the covalent structure, including the tetrahedral geometry at the phosphorus atom and the P=O and P-C bond lengths. nih.govrsc.org |

| Absolute Configuration | The actual 3D arrangement of atoms for a specific enantiomer. | Unambiguously determines the (R) or (S) configuration at the chiral phosphorus center. nih.gov |

| Flack Parameter | A parameter used to verify the absolute structure. | A value near 0 indicates the correct absolute configuration has been determined. researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Bond Characterization and Interaction Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the chemical bonds within a molecule. nih.gov These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural modes of vibration. youtube.com

For cyclopentyldiisobutylphosphine oxide, the most prominent feature in its IR spectrum is the intense absorption band corresponding to the P=O stretching vibration (ν(P=O)). This bond is highly polarized, leading to a large change in dipole moment during vibration, which results in a strong IR signal. aip.org For tertiary phosphine oxides, this band typically appears in the range of 1140-1200 cm⁻¹. aip.orgresearchgate.net The P-C stretching vibrations are also observable, often in the fingerprint region of the spectrum. researchgate.net

Vibrational spectroscopy is also a powerful tool for studying non-covalent interactions. rsc.org When the phosphine oxide oxygen atom acts as a hydrogen or halogen bond acceptor, the P=O bond is weakened. This weakening results in a decrease in the vibrational frequency, causing a red shift (a shift to lower wavenumbers) of the ν(P=O) band in the IR spectrum. mdpi.com The magnitude of this frequency shift (Δν) is often correlated with the strength of the non-covalent interaction. mdpi.comrsc.org While the P=O stretch is strong in the IR, it can also be observed in the Raman spectrum, providing complementary information. aip.orgresearchgate.net

Table 5: Characteristic Vibrational Bands and Their Response to Interactions

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Activity | Effect of Halogen/Hydrogen Bonding |

|---|---|---|---|

| P=O Stretch (ν(P=O)) | 1140 - 1200 | Strong in IR, Observable in Raman aip.orgresearchgate.net | Red shift (to lower frequency), indicating bond weakening. mdpi.comrsc.org |

| P-C Stretch (ν(P-C)) | ~700-800, ~1465 | IR and Raman active aip.orgresearchgate.net | Minor shifts may occur. |

| C-H Stretch (ν(C-H)) | 2850 - 3000 | IR and Raman active researchgate.net | Generally unaffected unless directly involved in an interaction. |

Future Research Directions and Emerging Trends for Cyclopentyldiisobutylphosphine Oxide

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of tertiary phosphine (B1218219) oxides often involves multi-step processes, such as the use of Grignard reagents followed by oxidation, or the oxidation of pre-formed tertiary phosphines. wikipedia.orgrsc.org These methods can suffer from poor atom economy and the use of hazardous reagents. Future research is focused on developing more direct, efficient, and environmentally benign synthetic routes.

Modern catalysis offers promising alternatives. For instance, palladium- and nickel-catalyzed cross-coupling reactions (e.g., Hirao reaction) allow for the direct formation of P-C bonds between secondary phosphine oxides and aryl or alkyl halides. tandfonline.comorganic-chemistry.org Recent advancements also include visible-light-induced photocatalytic methods, which can proceed under mild, metal-free conditions, offering a greener approach to P-C bond formation. nih.gov The application of these modern methods to the synthesis of cyclopentyldiisobutylphosphine oxide could provide more sustainable and efficient pathways compared to traditional routes. Future work will likely focus on adapting these catalytic systems to accommodate the specific steric and electronic demands of the cyclopentyl and isobutyl groups.

Table 1: Comparison of Synthetic Methodologies for Tertiary Phosphine Oxides

| Methodology | Description | Advantages | Disadvantages |

|---|---|---|---|